Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide

Physical property Handling safety Volatility

Automated parallel synthesis platforms are incompatible with volatile liquid perfluoroalkyl disulfides requiring cryogenic handling. This compound is a stable crystalline solid (mp 135-141°C) compatible with automated solid-dosing systems. • Free-flowing solid at ambient temperature - no cryogenic modules required • Orthogonal reactivity: reductive S-S cleavage to thiols plus nucleophilic substitution at the α-chloro carbon • High-purity (≥98%) solid form ensures precise stoichiometric control in milligram-scale SAR studies

Molecular Formula C6Cl2F12S2
Molecular Weight 435.1 g/mol
Cat. No. B12062508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide
Molecular FormulaC6Cl2F12S2
Molecular Weight435.1 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(SSC(C(F)(F)F)(C(F)(F)F)Cl)Cl
InChIInChI=1S/C6Cl2F12S2/c7-1(3(9,10)11,4(12,13)14)21-22-2(8,5(15,16)17)6(18,19)20
InChIKeyWKJPOKYSZBENCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] Disulfide — Identity, Physicochemical Profile, and Procurement


Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide (CAS 125042-82-2), also designated Bis(α-chlorohexafluoroisopropyl)disulfide, is a symmetrical perhalogenated organosulfur compound with the molecular formula C₆Cl₂F₁₂S₂ and a molecular weight of 435.08 g·mol⁻¹ . It belongs to the bis(2-chloropolyfluoroalkyl)disulfide class, characterized by two α-chlorohexafluoroisopropyl units bridged by a disulfide bond [1]. This compound is primarily positioned as a fluorinated pharmaceutical intermediate and a precursor for diverse fluorosulfurorganic derivatives .

Pharmaceutical intermediate: fluorinated building block with chlorine-based synthetic handle for sequential derivatization
Solid-state handling: crystalline solid at ambient temperature simplifies automated dosing and gravimetric workflows
High-purity procurement: certified ≥98% (HPLC) supports batch-to-batch reproducibility in multi-step synthesis

Why Generic Perfluoroalkyl Disulfides Cannot Substitute Without Performance or Safety Penalty


Perfluoroalkyl disulfides span a wide volatility range — from gases to high‑melting solids — which determines their practical utility in different experimental and industrial settings. Bis(trifluoromethyl) disulfide (CF₃SSCF₃) is a highly volatile liquid (bp ~34.6 °C) that demands specialized low‑temperature handling and presents significant inhalational toxicity risks [1], while bis(perfluoroisopropyl) disulfide lacks the chlorine leaving groups essential for postsynthetic functionalization [2]. Bis(2‑chloro‑1,1,2,2‑tetrafluoroethyl) disulfide, a closer homolog, retains chlorine functionality but possesses a different fluorocarbon backbone length that alters its reactivity profile and physical properties [3]. These three comparators represent the nearest neighbors in chemical space, yet none simultaneously offer the solid‑state handling convenience, the chlorine‑based synthetic handle, and the hexafluoroisopropyl scaffold geometry of the target compound — making generic substitution problematic for any application requiring two or more of these attributes.

Target Compound
Generic Substitute
Handling Profile
Crystalline solid (mp 135–141 °C); low volatility reduces exposure risk
Volatile liquid (bp 34.6 °C) for CF₃SSCF₃; may require specialized ventilation and cold-chain logistics
Reactivity
Two α-chloro leaving groups enable nucleophilic displacement beyond disulfide cleavage
Bis(perfluoroisopropyl) disulfide lacks chlorine; derivatization chemistry may shift to defluorination or reduction pathways
Scaffold Geometry
Hexafluoroisopropyl backbone with balanced fluorine density (52.4% F)
Closer homologs possess different fluorocarbon chain length; reactivity and physical properties may not transfer directly

Quantitative Differentiation Evidence Versus Closest Analogs


Solid-State Handling Advantage Over Volatile Bis(trifluoromethyl) Disulfide

The target compound is a crystalline solid at ambient temperature with a melting point of 135–141 °C . In contrast, bis(trifluoromethyl) disulfide (CF₃SSCF₃) is a highly volatile liquid with a boiling point of 34.6 °C at 760 mmHg [1] and a normal freezing point well below −13 °C [2]. The >100 °C upward shift in the temperature of the condensed‑phase boundary eliminates pressurized‑gas handling requirements, reduces fugitive emission risk during weighing, and simplifies cold‑chain logistics.

Solid-State Handling
Cross-study comparable
Target mp 135–141 °C vs. CF₃SSCF₃ bp 34.6 °C (>100 °C shift)
Supports solid-dosing procurement and reduced fugitive emission risk
Data from CAS Common Chemistry and supplier listing
Physical property Handling safety Volatility

Chlorine Leaving-Group Reactivity Absent in Perfluorinated Analogs

The α‑chloro substituent on the hexafluoroisopropyl moiety of the target compound serves as a latent electrophilic site for nucleophilic displacement. Substitution reactions at the N‑[1‑chloro‑2,2,2‑trifluoro‑1‑(trifluoromethyl)ethyl]‑dimethylformamidine scaffold — the identical carbon center present in the target disulfide — have been experimentally demonstrated with nitrogen‑based nucleophiles [1]. This reactivity is completely absent in bis(perfluoroisopropyl) disulfide (CAS 754‑62‑1), which lacks chlorine leaving groups and can only undergo disulfide‑bond cleavage or defluorination chemistry [2].

Chlorine Leaving Group
Class-level inference
Two α-Cl per molecule vs. zero Cl in (CF₃)₂CFSSCF(CF₃)₂
Enables orthogonal derivatization beyond disulfide cleavage
Substitution validated on analogous N-formamidine scaffold
Synthetic handle Nucleophilic substitution Derivatization

Molecular Weight and Fluorine Content Differentiation Among Disulfide Series

The target compound (MW 435.08 g·mol⁻¹, 52.4 % fluorine by weight) occupies a distinct position in the perfluoroalkyl disulfide series. Bis(trifluoromethyl) disulfide (MW 202.14 g·mol⁻¹, 56.0 % F) is less than half the molecular weight, while bis(perfluoroisopropyl) disulfide (MW 402.17 g·mol⁻¹, 66.3 % F) is lighter and has higher fluorine density despite lacking chlorine . The intermediate fluorine‑to‑mass ratio of the target compound optimizes it for applications requiring both high fluorine content and non‑volatile solid handling.

MW & F Content
Cross-study comparable
MW 435 vs. 202 (CF₃SSCF₃) / 402 ((CF₃)₂CF-analog); 52.4% F
Gravimetrically convenient solid with high halogen density
Calculated from elemental composition; comparator MW from standard databases
Molecular weight Fluorine content Stoichiometry

Supplier-Certified Purity Advantage Over Bis(perfluoroisopropyl) Disulfide

The target compound is commercially available at ≥98% purity (ChemicalBook supplier listing, Career Henan Chemical Co.) and at 97% purity (Fluoropharm) , . In comparison, bis(perfluoroisopropyl) disulfide (CAS 754‑62‑1) is typically offered at 95% purity or uncertified grades [1]. The 3‑percentage‑point purity advantage reduces downstream purification burden and improves batch‑to‑batch reproducibility in multi‑step synthetic sequences.

Purity Specification
Head-to-head
≥98% (HPLC) vs. typical 95% or uncertified for bis(perfluoroisopropyl) disulfide
May reduce downstream purification burden in multi-step sequences
Supplier technical datasheets; vendor-specified methods
Purity Quality assurance Procurement specification

Spectroscopic Identity Confirmation via ¹⁹F NMR Reference Spectrum

A ¹⁹F NMR spectrum of the target compound is deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID 3OiE3OidLW) [1]. This provides a verified spectroscopic fingerprint for identity confirmation upon receipt, which is particularly valuable given the compound's status as a pharmaceutical intermediate requiring analytical traceability. For bis(trifluoromethyl) disulfide, NMR data are available but primarily in the context of solution‑phase trifluoromethylthiolation reagent characterization rather than neat‑compound identity testing [2].

¹⁹F NMR Identity
Supporting evidence
Reference spectrum in KnowItAll Library vs. application-context data for CF₃SSCF₃
Supports in-house identity verification and analytical traceability
SpectraBase ID 3OiE3OidLW; neat compound
NMR spectroscopy Identity testing Regulatory compliance

Optimal Application Scenarios Based on Quantified Differentiation


Multi-Step Synthesis Requiring Sequential Disulfide and Chlorine-Site Derivatization

In synthetic sequences where both the disulfide linkage and the α‑carbon center must be independently functionalized, the target compound enables orthogonal reactivity: reductive disulfide cleavage to generate thiols (or further oxidation to sulfonyl chlorides), followed by nucleophilic substitution at the chlorine‑bearing carbon [1]. Bis(perfluoroisopropyl) disulfide cannot provide the second derivatization site, forcing adoption of longer linear sequences [2].

Solid-Phase Reagent Handling in Automated Synthesis Platforms

Automated solid‑dosing systems for parallel synthesis require reagents that are free‑flowing crystalline solids at ambient temperature. The target compound's melting point of 135–141 °C ensures it remains a stable solid under standard laboratory conditions , whereas bis(trifluoromethyl) disulfide (bp 34.6 °C) would require cryogenic liquid‑handling modules that are incompatible with most automated platforms [3].

Fluorine-Rich Building Block for Agrochemical Lead Optimization

Perfluoroalkyl sulfides and disulfides are increasingly employed as starting materials for agrochemical discovery [4]. The target compound offers a gravimetrically convenient, high‑purity (≥98%) solid form that simplifies milligram‑scale weighing in structure–activity relationship (SAR) studies, where precise stoichiometric control is critical . Its chlorine atoms further permit late‑stage diversification, a capability not offered by perfluorinated disulfide alternatives.

Application
Selection Property
Validation Focus
Sequential Disulfide and Chlorine-Site Derivatization
Orthogonal reactivity at S–S bond and α-carbon center
Thiol/sulfonyl chloride generation and nucleophilic displacement efficiency
Automated Solid-Dosing Synthesis Platforms
Crystalline solid at ambient temperature (mp 135–141 °C)
Free-flowing solid handling and gravimetric accuracy in parallel synthesis
Fluorine-Rich Building Block for Agrochemical SAR
High-purity (≥98%), high fluorine density solid with chlorine diversification sites
Stoichiometric control and late-stage diversification in lead optimization
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